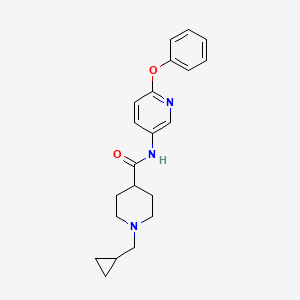
1-(cyclopropylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylmethyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as CPP-ACP, and it is a type of amorphous calcium phosphate that is used in dental products for the prevention and treatment of dental caries. CPP-ACP has also been studied for its potential applications in other areas, such as drug delivery, bone regeneration, and tissue engineering.
Mécanisme D'action
The mechanism of action of CPP-ACP is based on its ability to bind to tooth enamel and form a protective layer that helps to prevent the demineralization of the tooth surface. The compound also has the ability to promote the remineralization of tooth enamel by providing a source of calcium and phosphate ions that are necessary for the formation of hydroxyapatite crystals.
Biochemical and Physiological Effects
CPP-ACP has been shown to have a number of biochemical and physiological effects on the body. In addition to its effects on dental health, the compound has been shown to have potential applications in bone regeneration and tissue engineering. CPP-ACP has also been studied for its potential anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CPP-ACP in lab experiments has several advantages, including its ability to enhance the solubility and bioavailability of certain drugs, as well as its potential applications in bone regeneration and tissue engineering. However, there are also limitations to the use of CPP-ACP in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for the study of CPP-ACP, including further research into its potential applications in drug delivery, bone regeneration, and tissue engineering. Additionally, there is a need for further research to fully understand the mechanisms of action of CPP-ACP and its potential anti-inflammatory and anti-cancer effects. Further studies are also needed to determine the safety and toxicity of CPP-ACP, as well as its potential side effects.
Méthodes De Synthèse
The synthesis of CPP-ACP involves the reaction of cyclopropylmethylamine with 6-phenoxy-3-pyridinylboronic acid, followed by the addition of piperidinecarboxylic acid and coupling reagent. This process results in the formation of CPP-ACP as a white solid, which is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
CPP-ACP has been extensively studied for its potential applications in various areas of scientific research. In the dental field, CPP-ACP has been shown to have a significant effect on the prevention and treatment of dental caries. The compound works by binding to tooth enamel and forming a protective layer that helps to prevent the demineralization of the tooth surface. CPP-ACP has also been studied for its potential applications in drug delivery, as it has been shown to enhance the solubility and bioavailability of certain drugs.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-21(17-10-12-24(13-11-17)15-16-6-7-16)23-18-8-9-20(22-14-18)26-19-4-2-1-3-5-19/h1-5,8-9,14,16-17H,6-7,10-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEHDRXUPJPINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate](/img/structure/B6011466.png)

![1-(3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6011492.png)
![N-{[1-(4-vinylbenzoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6011496.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6011510.png)
![6-[3-(dimethylamino)-1-pyrrolidinyl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6011515.png)

![N-(2,4-difluorophenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6011528.png)
![1,5-dimethyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1H-pyrazole-3-carboxamide](/img/structure/B6011530.png)
![2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6011531.png)

![1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6011550.png)
![2-[1-(3-methoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6011557.png)
